molecular formula C15H17N3S B11409989 1-ethyl-N-[(3-methylthiophen-2-yl)methyl]-1H-benzimidazol-2-amine

1-ethyl-N-[(3-methylthiophen-2-yl)methyl]-1H-benzimidazol-2-amine

Cat. No.: B11409989
M. Wt: 271.4 g/mol
InChI Key: NZGJHADOZHVNFO-UHFFFAOYSA-N
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Description

1-ethyl-N-[(3-methylthiophen-2-yl)methyl]-1H-benzimidazol-2-amine is a complex organic compound that features a benzimidazole core linked to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(3-methylthiophen-2-yl)methyl]-1H-benzimidazol-2-amine typically involves the condensation of 1-ethyl-1H-benzimidazol-2-amine with 3-methylthiophene-2-carbaldehyde. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(3-methylthiophen-2-yl)methyl]-1H-benzimidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-ethyl-N-[(3-methylthiophen-2-yl)methyl]-1H-benzimidazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(3-methylthiophen-2-yl)methyl]-1H-benzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine
  • 1-(Thiophen-2-yl)propan-2-amine

Uniqueness

1-ethyl-N-[(3-methylthiophen-2-yl)methyl]-1H-benzimidazol-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H17N3S

Molecular Weight

271.4 g/mol

IUPAC Name

1-ethyl-N-[(3-methylthiophen-2-yl)methyl]benzimidazol-2-amine

InChI

InChI=1S/C15H17N3S/c1-3-18-13-7-5-4-6-12(13)17-15(18)16-10-14-11(2)8-9-19-14/h4-9H,3,10H2,1-2H3,(H,16,17)

InChI Key

NZGJHADOZHVNFO-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NCC3=C(C=CS3)C

Origin of Product

United States

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